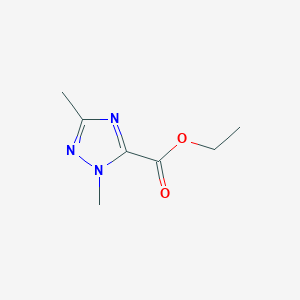

ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate

Description

Historical Context of Triazole Derivatives in Heterocyclic Chemistry

The development of triazole chemistry traces its origins to 1885 when Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C₂H₃N₃. This foundational work established the conceptual framework for what would eventually become one of the most important classes of heterocyclic compounds in modern chemistry. The historical significance of triazole derivatives expanded dramatically following the discovery of antifungal activities in azole derivatives in 1944, which subsequently led to the development of clinically important medications such as fluconazole, itraconazole, voriconazole, and posaconazole. These breakthrough discoveries demonstrated that triazole-containing compounds could effectively inhibit ergosterol synthesis by blocking cytochrome P450-dependent enzymes, establishing a clear structure-activity relationship that would guide future pharmaceutical development.

The evolution of triazole chemistry accelerated with the establishment of several facile synthetic techniques, particularly the Einhorn-Brunner reaction described in 1905 and expanded by Karl Brunner in 1914. This reaction enabled the formation of isomeric mixtures of 1,2,4-triazoles from imides and alkyl hydrazines, providing chemists with reliable synthetic pathways to access diverse triazole derivatives. Concurrently, the Pellizzari reaction, discovered in 1911, offered an alternative synthetic route through the reaction of amides with hydrazides to form 1,2,4-triazoles. These synthetic methodologies established the foundation for systematic exploration of triazole chemical space, ultimately leading to the development of specialized derivatives such as this compound.

Table 1: Historical Milestones in Triazole Chemistry Development

| Year | Researcher | Contribution | Impact |

|---|---|---|---|

| 1885 | Bladin | First coined term "triazole" | Established fundamental nomenclature |

| 1905 | Einhorn | Described imide-hydrazine reaction | Provided synthetic access to triazoles |

| 1911 | Pellizzari | Developed amide-hydrazide cyclization | Alternative synthetic methodology |

| 1914 | Brunner | Expanded Einhorn reaction studies | Enhanced understanding of reaction scope |

| 1944 | Various | Discovery of antifungal azole activity | Launched pharmaceutical applications |

The contemporary understanding of triazole chemistry has been further enriched by advances in computational chemistry and spectroscopic analysis, enabling detailed investigations of tautomerism and electronic properties. Studies have revealed that 1,2,4-triazoles exist in rapid tautomeric equilibrium between 1H-1,2,4-triazole and 4H-1,2,4-triazole forms, with the 1H-form being more thermodynamically stable. This tautomeric behavior significantly influences the chemical reactivity and biological activity of triazole derivatives, making it a crucial consideration in the design of compounds like this compound.

Structural Significance of 1,2,4-Triazole Core Modifications

The 1,2,4-triazole core represents a highly versatile heterocyclic framework characterized by its planar molecular geometry and aromatic character derived from six π-electrons delocalized across the five-membered ring. In this compound, strategic modifications to this core structure significantly influence the compound's chemical behavior and potential biological interactions. The carbon-nitrogen and nitrogen-nitrogen bond distances within the triazole ring fall within a narrow range of 132-136 picometers, confirming the aromatic nature of the system. The presence of three nitrogen atoms within the ring creates a nitrogen-rich environment that enhances the compound's ability to participate in hydrogen bonding interactions and coordinate with metal centers.

The introduction of methyl substituents at positions 1 and 3 of the triazole ring serves multiple important functions in the molecular architecture of this compound. The methyl group at position 1 (attached to a nitrogen atom) eliminates the tautomeric equilibrium that typically exists in unsubstituted 1,2,4-triazoles, thereby fixing the compound in the 1H-tautomeric form. This structural modification provides enhanced chemical stability and predictable reactivity patterns. Additionally, the methyl substituent at position 3 influences the electronic distribution within the ring system and affects the compound's lipophilicity and membrane permeability characteristics. Research has demonstrated that such substitution patterns can significantly impact the biological activity of triazole derivatives by altering their binding affinity to target proteins and enzymes.

Table 2: Structural Properties of this compound

The 1,2,4-triazole core in this compound exhibits amphoteric behavior, being susceptible to both N-protonation and deprotonation in aqueous solution. This characteristic is particularly important for understanding the compound's behavior under physiological conditions. The pKₐ values associated with triazole systems (2.45 for the triazolium cation and 10.26 for the neutral molecule) indicate that the compound can exist in different ionization states depending on the pH of its environment. Such pH-dependent behavior is crucial for predicting the compound's solubility, stability, and biological activity across different biological compartments.

The aromatic character of the modified triazole core contributes to the overall stability of this compound while providing multiple sites for potential intermolecular interactions. The nitrogen atoms in the ring can function as hydrogen bond acceptors, while the substitution pattern influences the compound's ability to participate in π-π stacking interactions with aromatic residues in biological targets. This combination of properties makes the modified 1,2,4-triazole core an excellent scaffold for the development of bioactive compounds with enhanced selectivity and potency.

Role of Carboxylate Ester Functionality in Bioactive Compound Design

The carboxylate ester functionality in this compound serves as a critical structural element that influences both the physicochemical properties and biological activity of the compound. Carboxylate esters are widely recognized as important bioisosteres for carboxylic acids in medicinal chemistry, offering enhanced membrane permeability while potentially retaining biological activity. The ethyl ester group attached to the 5-position of the triazole ring significantly impacts the compound's lipophilicity, making it more suitable for passive diffusion across biological membranes compared to the corresponding carboxylic acid derivative.

The strategic incorporation of ester functionality in heterocyclic compounds has become a cornerstone of prodrug design and bioactive molecule optimization. Research has demonstrated that ester bonds can persist in cellular environments longer than previously assumed, allowing the ester-containing compounds to exert direct biological effects rather than merely serving as inactive precursors. In the context of this compound, the ester group may contribute to the compound's biological activity through direct interactions with target proteins or by modulating the compound's pharmacokinetic properties. Studies on acylated compounds have revealed that the position and nature of ester substitution can dramatically influence biological activity, with regioisomeric compounds displaying disparate effects even when structural differences appear minimal.

The ethyl ester moiety in this compound also provides opportunities for metabolic transformation through endogenous esterase activity, potentially leading to the formation of the corresponding carboxylic acid metabolite. However, recent research has challenged the assumption that ester hydrolysis occurs rapidly and completely in cellular environments, suggesting that the intact ester form may contribute significantly to the observed biological effects. This understanding is particularly relevant for this compound, as the ester functionality may function as more than a simple solubility-enhancing group.

Table 3: Carboxylate Ester Properties and Implications

The carboxylate ester functionality also contributes to the overall conformational flexibility of this compound. The ester group can adopt different rotational conformations, potentially allowing the compound to accommodate various binding site geometries in target proteins. Molecular docking studies on triazole derivatives containing ester functionalities have revealed that these compounds can interact with target proteins through multiple mechanisms, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. The carbonyl oxygen of the ester group serves as a hydrogen bond acceptor, while the ethyl portion contributes to hydrophobic interactions with lipophilic regions of protein binding sites.

Properties

IUPAC Name |

ethyl 2,5-dimethyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-12-7(11)6-8-5(2)9-10(6)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYYMPFMOTUVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343048-89-4 | |

| Record name | ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . Another method includes the reaction of 3,5-dimethyl-1,2,4-triazole with ethyl chloroformate under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield triazole N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate has numerous applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex triazole derivatives, which are used in the development of new materials and catalysts.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Physical Properties :

- Bulky aromatic substituents (e.g., 3,4,5-trimethoxyphenyl in ) increase melting points due to enhanced crystallinity.

- Electron-withdrawing groups like trifluoromethyl () boost lipophilicity, favoring blood-brain barrier penetration in drug candidates.

Synthetic Challenges :

- Substituted phenyl derivatives (e.g., 3,4-dimethoxyphenyl in ) exhibit low yields (7%), highlighting steric and electronic hindrances during cyclization.

- The lithium salt analog () achieves an 88% yield, emphasizing the efficiency of carboxylate salt formation.

Biological Relevance :

- Methoxy- and trifluoromethyl-substituted analogs () show promise in enzyme inhibition due to enhanced target binding.

- The hydroxylated derivative () may serve as a prodrug, leveraging its polarity for improved bioavailability.

Structural Isomerism :

- Ethyl 5-methyl-2H-1,2,4-triazole-3-carboxylate () demonstrates how positional isomerism reduces molecular weight and alters applications compared to the target compound.

Biological Activity

Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate (EDMC) is a compound belonging to the class of 1,2,4-triazole derivatives. Its unique structure, characterized by a triazole ring and a carboxylate functional group, has garnered attention for its diverse biological activities and potential applications in various fields such as pharmaceuticals and agrochemicals. This article explores the biological activity of EDMC, including its antimicrobial properties, potential applications in drug development, and its role as a precursor in synthetic chemistry.

Chemical Structure and Properties

EDMC has the following molecular formula: . The compound is typically synthesized as colorless crystals and exhibits properties that make it suitable for various applications. The presence of both the triazole ring and the carboxylate group contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that EDMC exhibits notable antimicrobial activity , making it a candidate for development as an antifungal or antibacterial agent. Studies have shown that structural analogs of EDMC can inhibit specific enzymes related to metabolic pathways in pathogens. This interaction highlights its relevance in drug design and development.

Enzyme Inhibition

The compound's ability to bind effectively to enzymes suggests it may modulate enzymatic activity. This property is particularly important in pharmacological research, where enzyme inhibitors play a crucial role in treating various diseases.

Applications in Drug Development

EDMC serves as a building block in medicinal chemistry due to its synthetic versatility. Its derivatives are being explored for their potential use in:

- Fluorescent Imaging : EDMC derivatives can be synthesized to introduce fluorescent properties, aiding in the visualization of biological processes.

- Drug Delivery Systems : The compound is used to create materials that enhance the efficacy and targeting of pharmaceuticals.

Agrochemical Applications

In agrochemistry, EDMC is utilized to develop compounds that function as:

- Fungicides : Protecting crops from fungal infections.

- Herbicides : Controlling unwanted plant growth.

- Growth Regulators : Enhancing crop yields and resistance to diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of EDMC, it is beneficial to compare it with other triazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1H-1,2,4-triazole-3-carboxylate | Triazole ring with a carboxylic acid group | Different position of carboxylate group |

| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | Methyl substitution at position 5 | Altered sterics affecting biological activity |

| Ethyl 1H-1,2,3-triazole-5-carboxylate | Triazole ring with different nitrogen positioning | Different electronic properties impacting reactivity |

The structural arrangement of methyl groups and the position of the carboxylate group on the triazole ring significantly influence EDMC's solubility and interaction profiles compared to its analogs.

Case Studies

Several studies have investigated the biological activity of EDMC:

- Antifungal Activity Study : A study demonstrated that EDMC exhibited significant antifungal activity against various strains of fungi. The mechanism was attributed to its ability to disrupt fungal cell membrane integrity.

- Enzyme Inhibition Research : Research indicated that EDMC analogs effectively inhibited specific metabolic enzymes in pathogenic bacteria, suggesting potential therapeutic applications.

- Agricultural Field Trials : Field trials showed that formulations containing EDMC led to improved crop yields and enhanced resistance against common plant diseases.

Q & A

Q. How to confirm biological activity in enzyme inhibition assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.